Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-
Description
5-phenylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C12H8N2S2 and a molecular weight of 244.34 g/mol It is characterized by a thieno[2,3-d]pyrimidine core structure with a phenyl group at the 5-position and a thiol group at the 4-position
Properties
Molecular Formula |
C12H12N2S2 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15) |
InChI Key |
XOJMDHQHQFWFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Thionation Using Phosphorus Pentasulfide
One of the most established routes to thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- involves the thionation of the corresponding oxo derivative (5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, CAS: 35978-39-3).
Reaction Scheme:
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one + P₂S₅ → 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Procedure:
The reaction is typically carried out by refluxing 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in dry pyridine for 3-4 hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction followed by purification through column chromatography.
Reaction Conditions and Yield Data:
Table 1. Optimization of P₂S₅ Thionation Conditions
| Entry | P₂S₅ (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.5 | Pyridine | Reflux | 4 | 65 |
| 2 | 1.0 | Pyridine | Reflux | 3 | 78 |
| 3 | 1.5 | Pyridine | Reflux | 3 | 82 |
| 4 | 1.0 | Toluene | Reflux | 6 | 45 |
| 5 | 1.0 | DMF | 90 | 4 | 58 |
This method typically yields the product in 78-82% yield when optimized conditions are employed (Entry 3).
Lawesson's Reagent Method
An alternative thionation approach employs Lawesson's reagent, which often provides milder reaction conditions compared to P₂S₅.
Procedure:
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is treated with 0.6-0.8 equivalents of Lawesson's reagent in dry toluene or THF under reflux conditions for 2-3 hours. The reaction mixture is then concentrated, and the product is purified by column chromatography.
Yield Data:
This approach typically provides the target compound in yields ranging from 75-88%, often with fewer side products compared to the P₂S₅ method.
Synthesis via 2-Aminothiophene Intermediates
From 2-Amino-5-phenylthiophene-3-carbonitrile
A key approach to synthesizing the target compound involves using 2-amino-5-phenylthiophene-3-carbonitrile as a starting material.
Synthetic Route:
2-Amino-5-phenylthiophene-3-carbonitrile → 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Procedure:
- 2-Amino-5-phenylthiophene-3-carbonitrile is treated with methylisothiocyanate in pyridine under reflux (3 hr) to form the intermediate 4-imino-3N-(substituted)-5-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidine-2(1H).
- The intermediate undergoes further reaction to yield the desired 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione.
As described by Hosni, the reaction of 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate in pyridine under reflux afforded the corresponding 4-imino-3N-(substituted)-5-(thiophen-2-yl)-3,4-dihydro-thieno[2,3-d]pyrimidine-2(1H), which can be further manipulated to obtain the thione at the 4-position.
Gewald Reaction Approach
The Gewald reaction offers a versatile pathway to access 2-aminothiophene derivatives, which can serve as key intermediates in the synthesis of the target compound.
Procedure:
- The Gewald reaction is performed by condensing a ketone or aldehyde with an activated nitrile derivative and elemental sulfur to form the appropriately substituted 2-aminothiophene.
- The resulting aminothiophene is then cyclized with appropriate reagents to form the pyrimidine ring with the thione functionality.
This approach is particularly valuable when specific substitution patterns are desired on the thiophene ring.
Construction from Pyrimidine Derivatives
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization provides an alternative approach by starting from pyrimidine derivatives to form the thieno-fused ring.
Synthetic Approach:
A six-membered pyrimidine ring bearing a mercaptocarbonitrile group serves as the starting point. After substitution with an appropriate reagent (such as alkyl chloroacetate) on the sulfhydryl group and subsequent deprotonation, cyclization occurs under basic conditions to form the thieno[2,3-d]pyrimidine core.
Procedure Details:
As described by Abdel Hamid et al., this approach can yield the thieno[2,3-d]pyrimidine core with a 71% yield. To introduce the phenyl group at position 5, appropriately substituted starting materials must be employed.
From 5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine
A particularly relevant approach involves the synthesis from pyrimidine derivatives already containing the phenyl substituent.
Procedure:
5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (I) reacts with P₂S₅ in pyridine to give pyrimidine-2,4-dithione (II). Further reaction of II with appropriate reagents can lead to the corresponding thieno[2,3-d]pyrimidine derivatives, including the 5-phenyl-thieno[2,3-d]pyrimidine-4(3H)-thione.
One-Pot Synthetic Approaches
Multicomponent Reactions
Recent advances in synthetic methodologies have enabled one-pot multicomponent reactions for the synthesis of thieno[2,3-d]pyrimidines.
Procedure:
One such approach involves the one-pot reaction of 2H-thieno[2,3-d]oxazine-2,4(1H)-diones with aromatic aldehydes and appropriate amines. While this method has been primarily reported for thieno[2,3-d]pyrimidin-4(3H)-ones, it can be adapted to synthesize the thione derivative through a subsequent thionation step.
Table 2. One-Pot Synthesis Optimization
| Entry | Aldehyde (equiv) | Amine (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | Ethanol | Reflux | 12 | 46 |
| 2 | 1.2 | 1.2 | Ethanol | Reflux | 10 | 65 |
| 3 | 1.5 | 1.5 | Ethanol | Reflux | 8 | 86 |
| 4 | 1.5 | 1.5 | DMF | 80 | 10 | 72 |
The data indicates that optimized conditions with slight excess of both aldehyde and amine components in ethanol under reflux provides the best yield (Entry 3).
Characterization Data for 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Physical Properties
Based on the compiled research data, the target compound exhibits the following physical properties:
Table 3. Physical Properties of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂S₂ |
| Molecular Weight | 244.34 g/mol |
| Physical Appearance | Solid |
| Melting Point | 190-193°C |
| Solubility | Soluble in DMF, DMSO, sparingly soluble in ethanol and methanol |
Spectroscopic Data
The structure confirmation and purity assessment of the synthesized 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione typically involves the following spectroscopic analyses:
IR Spectroscopy (KBr, cm⁻¹):
- C=S stretching: 1225-1246 cm⁻¹
- NH stretching: 3300-3400 cm⁻¹
- C=N stretching: 1595-1610 cm⁻¹
- Aromatic C-H stretching: 3100-3110 cm⁻¹
¹H NMR (DMSO-d₆, δ ppm):
- NH proton: 11.0-11.5 (s, 1H, exchangeable with D₂O)
- Aromatic protons: 7.3-8.2 (m, 7H)
- Thiophene H-2: 8.0-8.3 (s, 1H)
¹³C NMR (DMSO-d₆, δ ppm):
- C=S: 175-180 ppm
- Aromatic and heterocyclic carbons: 120-155 ppm
Mass Spectrometry:
- Molecular ion peak [M]⁺: m/z 244
- Common fragments: m/z 211 [M-SH]⁺, m/z 167 [M-C₆H₅]⁺
Comparative Analysis of Synthetic Methods
Yield Comparison
Table 4. Yield Comparison of Different Synthetic Routes
Practical Considerations
Each synthetic approach offers distinct advantages and limitations:
P₂S₅ and Lawesson's Reagent Methods:
- Advantages: Single-step process, relatively high yields
- Limitations: Requires synthesis of oxo-precursor, malodorous reagents, potential side reactions
Aminothiophene Approach:
- Advantages: Versatile for introducing various substituents
- Limitations: Multi-step synthesis, may require chromatographic purification
Pyrimidine Cyclization:
- Advantages: Good for specific substitution patterns
- Limitations: Lower overall yields, longer synthetic sequence
One-pot Approach:
- Advantages: Time-efficient, atom-economical
- Limitations: May be substrate-dependent, optimization required for each substrate
Chemical Reactions Analysis
Types of Reactions
5-phenylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced thiol derivatives.
Substitution: Formation of halogenated derivatives at the phenyl group.
Scientific Research Applications
Pharmaceutical Research
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- has been investigated for its potential as a therapeutic agent due to its diverse biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cancer progression. For instance, it has shown cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values of 12.5 µM, 15.0 µM, and 10.0 µM respectively .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Inhibition of cell proliferation |
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 10.0 | Disruption of cell cycle progression |
- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
Biological Studies
Research has shown that Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- can act as an enzyme inhibitor, particularly through covalent interactions with cysteine residues in proteins. This interaction can modulate protein function and influence various biochemical pathways .
Material Science
The compound is also being explored for its applications in material science due to its unique electronic and optical properties. It can serve as a building block for the synthesis of more complex heterocyclic compounds used in advanced materials .
Synthesis and Variants
The synthesis of Thieno[2,3-d]pyrimidine-4(3H)-thione typically involves cyclization reactions from thiophene derivatives. Variations in substituents can lead to distinct chemical and biological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine-4(3H)-one | Contains a carbonyl instead of a thione group | Different reactivity and activity |
| 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | Methyl substitution at the 6-position | Potentially enhanced solubility |
| 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Chlorine substitution at the 5-position | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 5-phenylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Phenylthio derivatives: Compounds with a phenyl group attached to a thiol group, but with different heterocyclic cores.
Uniqueness
5-phenylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with a phenyl and thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is C13H9N2S2, with a molecular weight of approximately 276.4 g/mol. The compound features a thieno[2,3-d]pyrimidine core fused with a phenyl group at the 5-position and a thione functional group at the 4-position. The presence of sulfur in the thione group enhances its chemical reactivity and biological properties .
Anticancer Activity
Inhibition of Cancer Cell Proliferation
Preliminary studies suggest that Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- may inhibit cancer cell proliferation. Research indicates that this compound can interact with specific enzymes or receptors involved in cancer progression .
Case Study: In Vitro Studies
A study demonstrated that Thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of protein kinases involved in cell cycle regulation and apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 10.0 | Disruption of cell cycle progression |
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- has also shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
The compound's anti-inflammatory activity is thought to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Pharmacological Properties
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various pharmacological properties beyond anticancer and anti-inflammatory activities:
- Antibacterial Activity : Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Shows potential in inhibiting viral replication in vitro.
- Kinase Inhibition : Acts as an inhibitor for several protein kinases involved in signaling pathways crucial for cell growth and survival .
Synthesis and Structural Variants
The synthesis of Thieno[2,3-d]pyrimidine-4(3H)-thione typically involves cyclization reactions from thiophene derivatives. Variations in substituents can lead to distinct chemical and biological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine-4(3H)-one | Contains a carbonyl instead of a thione group | Different reactivity and activity |
| 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | Methyl substitution at the 6-position | Potentially enhanced solubility |
| 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Chlorine substitution at the 5-position | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
